3-(3-Amino-propoxy)-phenylamine dihydrochloride
Description
3-(3-Amino-propoxy)-phenylamine dihydrochloride is a phenylamine derivative featuring a 3-amino-propoxy substituent on the aromatic ring and a dihydrochloride salt formulation. While direct structural data for this compound are absent in the provided evidence, inferences can be drawn from structurally related phenylamine derivatives. The dihydrochloride salt enhances aqueous solubility and stability, a common strategy for improving bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C9H16Cl2N2O |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
3-(3-aminopropoxy)aniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-2-6-12-9-4-1-3-8(11)7-9;;/h1,3-4,7H,2,5-6,10-11H2;2*1H |
InChI Key |
AHCGXKUGODLVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-propoxy)-phenylamine dihydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 3-(3-Amino-propoxy)-phenylamine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-propoxy)-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted phenylamine derivatives .
Scientific Research Applications
3-(3-Amino-propoxy)-phenylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Amino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The following table compares key structural and physicochemical properties of 3-(3-Amino-propoxy)-phenylamine dihydrochloride with analogous compounds:
Key Observations :
- Substituent Diversity: The 3-amino-propoxy group combines hydrophilic (amine, ether) and flexible (propyl chain) features, contrasting with the rigid phthalimide group in or the smaller ethyl group in .
- Salt Form: Dihydrochloride salts (e.g., ) universally improve water solubility compared to non-salt forms like 3-chloro-N-phenyl-phthalimide .
- Bioactivity: Disubstituted phenylamines (e.g., 3,4-dimethyl in ) enhance biological activity (e.g., Nrf2 activation), suggesting that the 3-amino-propoxy substituent may similarly modulate target interactions.
Physicochemical and Thermal Stability
- Thermal Stability : Dihydrochloride salts (e.g., ) are typically stable at room temperature but decompose at elevated temperatures. This aligns with the thermal behavior of Hydroxypropyl p-phenylenediamine diHCl, which is stable under standard storage conditions .
- Solubility: The amino-propoxy group likely enhances solubility in polar solvents compared to hydrophobic substituents like 3-chloro in .
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